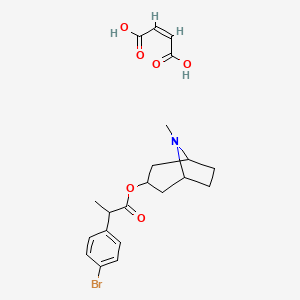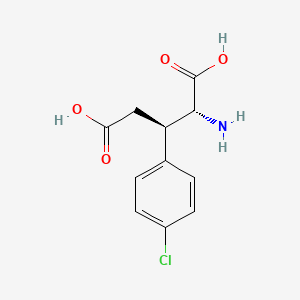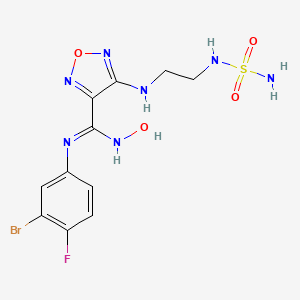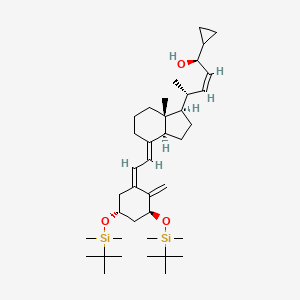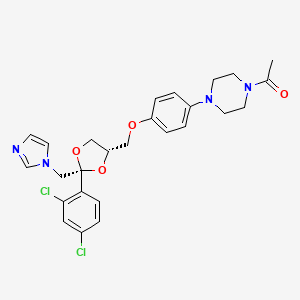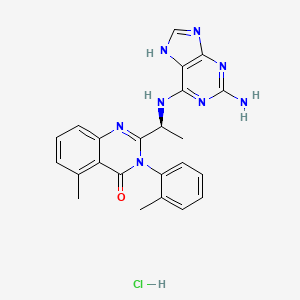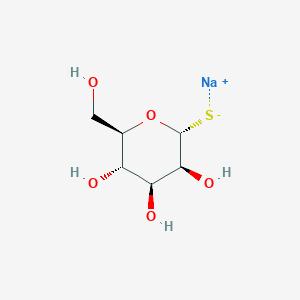
1-Thio-alpha-D-mannose Natriumsalz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thio-alpha-D-mannose Natriumsalz, also known as 1-Thio-alpha-D-mannose sodium salt, is a synthetic compound with the molecular formula C6H11NaO5S and a molecular weight of 218.21 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is primarily used in research and laboratory applications as a glycosylating reagent and enzyme substrate .
準備方法
1-Thio-alpha-D-mannose Natriumsalz can be synthesized by reacting 1-Thio-alpha-D-mannose with an appropriate amount of sodium hydroxide . The reaction conditions can be adjusted based on specific requirements and can be accelerated using base catalysis or other methods . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .
化学反応の分析
1-Thio-alpha-D-mannose Natriumsalz undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming glycosylated products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions are typically glycosylated derivatives, disulfides, and sulfoxides .
科学的研究の応用
1-Thio-alpha-D-mannose Natriumsalz has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Thio-alpha-D-mannose Natriumsalz involves its role as a glycosylating agent. The thiol group in the compound can form glycosidic bonds with various nucleophiles, facilitating the synthesis of glycosylated products . This process is crucial in the study of glycosylation pathways and the development of glycosylated drugs .
類似化合物との比較
1-Thio-alpha-D-mannose Natriumsalz can be compared with other similar compounds, such as:
1-Thio-beta-D-mannose Natriumsalz: Similar in structure but differs in the configuration of the mannose unit.
1-Thio-alpha-D-glucose Natriumsalz: Similar in structure but differs in the sugar unit.
1-Thio-alpha-D-galactose Natriumsalz: Similar in structure but differs in the sugar unit.
The uniqueness of this compound lies in its specific configuration and its applications in glycosylation reactions, making it a valuable tool in research and industrial applications .
特性
IUPAC Name |
sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBZIVFRYLHPT-GDTYSWHPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)
